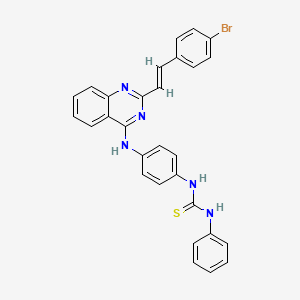
Vegfr-2-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-11 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and spread, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-11 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds with enhanced inhibitory activity against VEGFR-2. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Applications De Recherche Scientifique
Vegfr-2-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors and to develop new analogs with improved properties
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and to identify potential biomarkers for cancer diagnosis and prognosis
Medicine: Explored as a therapeutic agent in preclinical and clinical studies for the treatment of various cancers, including breast, lung, and colorectal cancers
Industry: Utilized in the development of diagnostic kits and drug screening platforms to identify new VEGFR-2 inhibitors
Mécanisme D'action
Vegfr-2-IN-11 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the focal adhesion kinase (FAK) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Vegfr-2-IN-11 in terms of their structure and mechanism of action. These include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective VEGFR inhibitor used in the treatment of advanced renal cell carcinoma .
Uniqueness
This compound is unique due to its high selectivity for VEGFR-2, which minimizes off-target effects and reduces potential side effects compared to other multi-targeted inhibitors. Additionally, its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C29H22BrN5S |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+ |
Clé InChI |
LIDVDAOWBMAFJR-XDHOZWIPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















